

4-Oxo Ticlopidine-d4 chemical structure and properties

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Compound of Interest

Compound Name: 4-Oxo Ticlopidine-d4

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An In-depth Technical Guide to 4-Oxo Ticlopidine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of **4-Oxo Ticlopidine-d4**, a deuterated metabolite of the antiplatelet drug Ticlopidine. Due to its nature as a labeled internal standard for research purposes, detailed experimental protocols for its synthesis and analysis are not extensively published. This document consolidates the available information from various scientific sources to serve as a valuable resource for professionals in drug development and metabolic research.

Chemical Structure and Properties

4-Oxo Ticlopidine-d4 is an isotopically labeled version of 4-Oxo Ticlopidine, a known metabolite of Ticlopidine. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.

Chemical Structure:

Figure 1: Chemical structure of **4-Oxo Ticlopidine-d4**.

Physicochemical Properties

Quantitative data for **4-Oxo Ticlopidine-d4** is primarily available from suppliers of analytical standards. The table below summarizes the key properties for both the deuterated and non-deuterated forms.

Property	4-Oxo Ticlopidine-d4	4-Oxo Ticlopidine
Molecular Formula	C ₁₄ H ₈ D ₄ CINOS	C ₁₄ H ₁₂ CINOS[1][2][3]
Molecular Weight	281.8 g/mol	277.77 g/mol [1][2][3]
CAS Number	1330236-13-9	68559-55-7[1][2]
Appearance	Neat	White to off-white solid
Boiling Point (Predicted)	Not available	464.5 ± 45.0 °C
Density (Predicted)	Not available	1.364 ± 0.06 g/cm ³
Storage Temperature	2-8°C	2-8°C

Metabolic Pathway of Ticlopidine

Ticlopidine is a prodrug that undergoes extensive metabolism in the liver to form active and inactive metabolites. The formation of 4-Oxo Ticlopidine is a part of this complex metabolic cascade, which is primarily mediated by cytochrome P450 (CYP) enzymes. Understanding this pathway is crucial for interpreting pharmacokinetic and pharmacodynamic data.

Figure 2: Simplified metabolic pathway of Ticlopidine.

Ticlopidine is converted to various metabolites, including the key intermediate 2-Oxo-Ticlopidine, which is further metabolized to the active thiol metabolite responsible for the antiplatelet effect. 4-Oxo Ticlopidine is another identified metabolite in this pathway.

Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis and analysis of **4-Oxo Ticlopidine-d4** are scarce. However, based on the analysis of Ticlopidine and its other metabolites, a general workflow can be outlined.

General Analytical Workflow

The quantification of Ticlopidine and its metabolites in biological matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like **4-Oxo Ticlopidine-d4** is critical for accurate quantification.

Figure 3: General workflow for the analysis of Ticlopidine metabolites.

Key Steps in the Analytical Method:

- **Sample Preparation:** Biological samples (e.g., plasma, urine) are collected and processed.
- **Internal Standard Spiking:** A known amount of **4-Oxo Ticlopidine-d4** is added to the sample to correct for variability during sample processing and analysis.
- **Extraction:** The analyte and internal standard are extracted from the biological matrix using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
- **Chromatographic Separation:** The extracted sample is injected into a liquid chromatography system, typically using a reversed-phase column, to separate the metabolites from other components.
- **Mass Spectrometric Detection:** The separated compounds are introduced into a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.
- **Quantification:** The concentration of the analyte is determined by comparing its peak area ratio to that of the internal standard against a calibration curve.

Synthesis of Deuterated Analogs

While a specific protocol for **4-Oxo Ticlopidine-d4** is not available, the synthesis of deuterated thienopyridine analogs, such as deuterated clopidogrel, has been described in the literature. These methods often involve the use of deuterated starting materials or reagents in a multi-step synthesis. For example, deuterated analogs of clopidogrel have been synthesized using deuterated paraformaldehyde or by preparing deuterated intermediates.^[4] A similar strategy

could theoretically be employed for the synthesis of **4-Oxo Ticlopidine-d4**, likely starting from a deuterated precursor of Ticlopidine or one of its intermediates.

Conclusion

4-Oxo Ticlopidine-d4 is a critical tool for researchers studying the pharmacokinetics and metabolism of Ticlopidine. While detailed public information on its specific experimental protocols is limited, this guide provides a foundational understanding of its chemical properties, its place in the metabolic pathway of Ticlopidine, and the general analytical workflows in which it is employed. For specific applications, researchers should refer to the technical documentation provided by the suppliers of this analytical standard.

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